2-(4-methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl and hydroxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves a multi-step process. One common approach is the condensation of 4-methoxybenzaldehyde with 3-hydroxybenzaldehyde in the presence of a suitable catalyst. This reaction is followed by cyclization and esterification steps to form the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of acid or base catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antioxidant properties can protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)chromen-4-one
- 2-(3-hydroxyphenyl)chromen-4-one
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
2-(4-methoxyphenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H17NO7 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H17NO7/c1-31-18-8-5-14(6-9-18)21(27)13-32-24(30)15-7-10-19-20(11-15)23(29)25(22(19)28)16-3-2-4-17(26)12-16/h2-12,26H,13H2,1H3 |
InChI Key |
VFSSBHWWMRTSNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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